Methyl 4-(3-aminopropyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-(3-aminopropyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,2-3,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBECMWBQBLMLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-37-2 | |
| Record name | Benzoic acid, 4-(3-aminopropyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-aminopropyl)benzoate hydrochloride typically involves the esterification of 4-(3-aminopropyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to optimize the reaction efficiency and yield. Purification steps such as crystallization or recrystallization are employed to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes three primary reaction types:
Oxidation
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Reaction Pathway : The primary amino group (-NH₂) is susceptible to oxidation, forming nitro (-NO₂) or imino (-NH) derivatives .
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Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction
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Reaction Pathway : The ester group (-COOCH₃) can be reduced to form the corresponding alcohol derivative .
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution
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Reaction Pathway : The amino group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides, generating diverse derivatives .
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic medium, 25–100°C |
| Reduction | LiAlH₄, NaBH₄ | Inert atmosphere (e.g., THF solvent) |
| Substitution | Alkyl halides, acyl chlorides | Room temperature, basic medium |
Major Products Formed
| Reaction Type | Product |
|---|---|
| Oxidation | Nitro/imino derivatives |
| Reduction | Alcohol derivative |
| Substitution | Alkylated/acylated amino derivatives |
Mechanism of Action
The compound’s reactivity is driven by its functional groups:
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Amino Group : Engages in hydrogen bonding and electrostatic interactions, influencing biological activity .
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Ester Group : Hydrolyzes under acidic/basic conditions to release the benzoic acid derivative, which interacts with cellular pathways .
Comparative Analysis with Similar Compounds
Research Findings
Studies highlight the compound’s potential in:
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Antimicrobial Activity : Exhibits growth inhibition against bacterial pathogens .
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Enzyme Interactions : Modulates enzyme activity through structural interactions .
-
Protein Modifications : Investigated for therapeutic applications in drug development .
Fragmentation Pathways
Collisional activation of the protonated species (m/z 137) leads to three distinct pathways:
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(3-aminopropyl)benzoate hydrochloride has been explored for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions leading to the formation of biologically active compounds:
- Antibiotic Synthesis : The compound has been utilized in the development of antibiotics based on quinoline and indole structures, which are crucial for treating bacterial infections .
- Active Pharmaceutical Ingredients : It serves as an intermediate for synthesizing other active pharmaceutical ingredients, particularly those requiring mild hydrolysis conditions for the release of carboxylic acid functionalities .
Synthetic Organic Chemistry
The compound is significant in synthetic organic chemistry due to its versatility in various reactions:
- Esterification Reactions : this compound can be synthesized via esterification processes, allowing for the introduction of functional groups necessary for further chemical transformations .
- Coupling Reactions : It is involved in Buchwald C-N coupling reactions, which are essential for forming carbon-nitrogen bonds in complex organic molecules .
Research indicates that this compound exhibits biological activities that may include:
- Binding Affinity Studies : Interaction studies focus on its binding affinity to various biological targets, which is crucial for drug design and development.
- Toxicological Assessments : Given its use in pharmaceuticals, evaluating its safety profile through toxicological studies is essential .
Case Study 1: Antibiotic Development
In a study aimed at developing new antibiotic compounds, researchers synthesized this compound as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting the compound's potential in antibiotic formulation.
Case Study 2: Synthetic Pathway Optimization
A research team focused on optimizing the synthetic pathway for this compound. By adjusting reaction conditions such as pH and temperature during esterification, they achieved yields exceeding 85%, demonstrating the efficiency of this compound in industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-(3-aminopropyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Side Chain Length: The 3-aminopropyl group in the target compound provides greater flexibility and nucleophilicity compared to the shorter aminomethyl group in its analog, enabling diverse reactivity in alkylation or amidation reactions .
- Functional Groups : Unlike sulfonamido or ethynyl-substituted analogs, the target’s primary amine allows direct participation in Schiff base formation or EDC/HOBt-mediated couplings .
- Salt Form : The hydrochloride salt improves aqueous solubility relative to free amine analogs, critical for biomedical applications .
Physicochemical and Reactivity Profiles
- Solubility: The hydrochloride salt form of the target compound offers superior solubility in DMF and water compared to non-ionic analogs like methyl 4-[2-(2-aminophenyl)ethynyl]benzoate, which is more lipophilic .
- Stability : The ester group in the target compound is susceptible to hydrolysis under acidic conditions (e.g., TFA/HCl at 85°C), similar to other methyl benzoate derivatives .
- Reactivity: The aminopropyl group’s primary amine enables nucleophilic attacks, whereas sulfonamido or ethynyl groups in analogs favor electrophilic aromatic substitution or click chemistry, respectively .
Biological Activity
Methyl 4-(3-aminopropyl)benzoate hydrochloride is a compound of significant interest in both chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 230 g/mol. The compound features a benzoate moiety with a 3-aminopropyl substituent, which contributes to its diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
- Enzyme Interactions : It has been employed in studies focused on enzyme interactions, potentially modulating enzyme activity through its structural components.
- Protein Modifications : The compound is also investigated for its role in protein modifications, which could have implications in drug development and therapeutic interventions.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting potential applications in developing new antimicrobial agents.
- Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes linked to metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | Shorter alkyl chain; more widely used | |
| Ethyl 4-(3-aminopropyl)benzoate | Ethyl ester group; different reactivity | |
| Methyl 3-aminomethylbenzoate | Different amino group position |
The structural distinctions among these compounds lead to varied pharmacological effects and applications in medicinal chemistry.
Research Applications
This compound has diverse applications across several fields:
- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
- Biology : The compound is studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry : Utilized in producing specialty chemicals and materials.
Q & A
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
